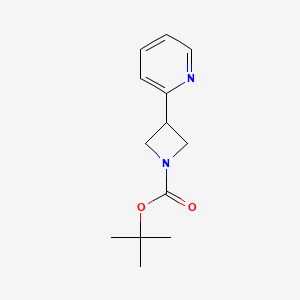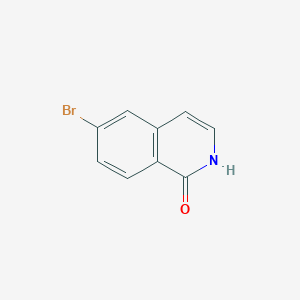![molecular formula C15H9ClN2O3 B1287816 2-(2H-1,3-ベンゾジオキソール-5-イル)-6-クロロイミダゾ[1,2-a]ピリジン-3-カルバルデヒド CAS No. 893612-37-8](/img/structure/B1287816.png)
2-(2H-1,3-ベンゾジオキソール-5-イル)-6-クロロイミダゾ[1,2-a]ピリジン-3-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (2CIPC) is an organic compound that is commonly used in the synthesis of drugs, dyes, and other compounds. It is a white crystalline solid with a melting point of 140-142°C. It is a member of the benzodioxole family of compounds and is structurally related to other compounds such as 2-(2H-1,3-dioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (2DIPC).
科学的研究の応用
創薬
この化合物は、医薬品化学において幅広い用途を持つことから、「ドラッグプレジャディス」スキャフォールドとして認識されているイミダゾ[1,2-a]ピリジン部分を特徴としています 。その潜在的な生物学的活性を活用して、さまざまな疾患を標的とした新しい医薬品合成に使用できます。
がん研究
化合物に存在するベンゾジオキソール部分は、がん研究への応用が期待されます。 類似構造を持つ化合物は抗がん特性について評価されており、がん細胞と正常細胞の間で良好な選択性を示しています 。この化合物は、同様の治療の可能性について合成および試験することができます。
神経科学研究
イミダゾール含有化合物、問題の化合物などは、モノアミン系への影響について研究されています。 これらはドーパミン、セロトニン、ノルエピネフリンのトランスポーターに結合し、これらの神経伝達物質の再取り込みを阻害するため、特にうつ病やその他の気分障害の研究において神経科学研究において貴重な存在となる可能性があります .
材料科学
イミダゾピリジンの構造的特徴は、材料科学において有用です。 この化合物は、電気的および光学的特性について調査され、電子デバイス用の新素材の開発に貢献する可能性があります .
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines
Mode of Action
Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the reported anticancer activity of similar compounds , it is likely that the compound affects pathways related to cell cycle regulation and apoptosis. The downstream effects of these disruptions could include halted cell proliferation and induced cell death.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, disrupting normal cell cycle progression and promoting programmed cell death.
生化学分析
Biochemical Properties
2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for anti-inflammatory drug development. Additionally, the compound’s interaction with COX enzymes suggests its potential role in modulating other biochemical pathways related to inflammation and pain.
Cellular Effects
The effects of 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to exhibit cytotoxic activity against certain cancer cell lines, such as HeLa cells . This cytotoxicity is likely due to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the production of proteins involved in cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX enzymes is achieved through competitive binding at the enzyme’s active site . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . This degradation can lead to a reduction in its efficacy and potency. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and cytotoxic activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo phase I and phase II metabolic reactions, such as oxidation and conjugation, to form metabolites that are more easily excreted . These metabolic pathways can influence the compound’s bioavailability and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. The compound’s localization and accumulation can influence its activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors and influence gene expression, or to the mitochondria to affect cellular metabolism and energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-2-4-14-17-15(11(7-19)18(14)6-10)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDASWTSIIVFRPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587513 |
Source


|
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-37-8 |
Source


|
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
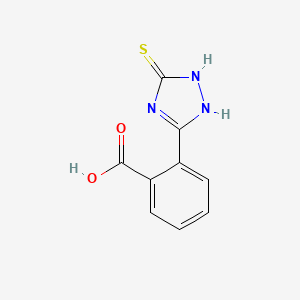

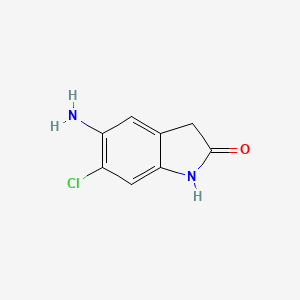

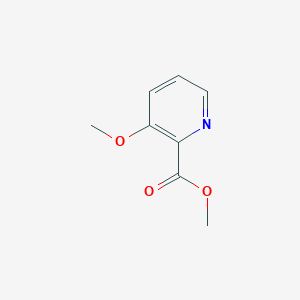


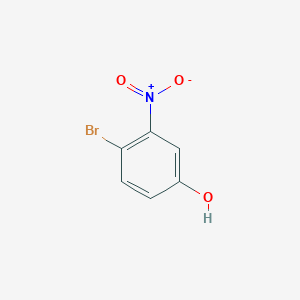
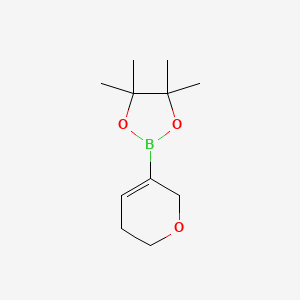
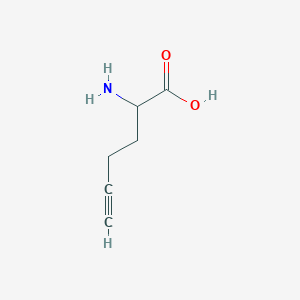
![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)
